3-Aminothiophene-2-carbonitrile hydrochloride

Description

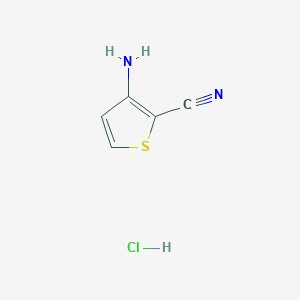

3-Aminothiophene-2-carbonitrile hydrochloride is an organic compound with the molecular formula C5H5ClN2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Properties

IUPAC Name |

3-aminothiophene-2-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S.ClH/c6-3-5-4(7)1-2-8-5;/h1-2H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZAAUNYCXWCFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480594 | |

| Record name | 3-Aminothiophene-2-carbonitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122805-71-4 | |

| Record name | 3-Aminothiophene-2-carbonitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanism and Reagents

The reaction proceeds via:

- Knoevenagel Condensation : α-Methylene ketones/aldehydes react with cyanoacetic acid derivatives to form α,β-unsaturated nitriles.

- Sulfur Incorporation : Sulfur (S₈) reacts with the nitrile intermediate, facilitated by a base (e.g., NaOH, KOH, or morpholine).

- Cyclization : Intramolecular nucleophilic attack forms the thiophene ring.

Key Reagents :

Optimized Conditions

Example Protocol :

- Mix α-methylene ketone (1.0 equiv), cyanoacetic acid (1.0 equiv), and sulfur (1.0–2.0 equiv) in ethanol.

- Add NaOH (10 mol%) and reflux for 4–6 hours.

- Filter sulfur residue and isolate product via recrystallization (yield: 58–91%).

Hydrolysis-Decarboxylation Pathway

This method involves converting 3-aminothiophene-2-carboxylic acid esters to the hydrochloride salt via decarboxylation.

Key Steps

- Ester Hydrolysis :

- 3-Aminothiophene-2-carboxylic acid esters are hydrolyzed under alkaline conditions (e.g., NaOH/H₂O) to form carboxylate salts.

- Decarboxylation :

- Acidify the solution (HCl) to trigger decarboxylation, releasing CO₂ and yielding 3-aminothiophene.

- Salt Formation :

Advantages :

Catalytic Methods: Enhanced Efficiency

Recent advancements employ heterogeneous catalysts to improve reaction rates and recyclability.

Polyacrylonitrile Fiber (PANF) Catalysis

PANF, modified with amine groups, acts as a reusable catalyst in ethanol:

- Mechanism :

- PANF’s amine groups facilitate nucleophilic attack on sulfur, accelerating cyclization.

- Conditions :

Recyclability : PANF retains >90% activity after 3–5 cycles.

Acylation and Salt Formation

This method involves post-synthetic modification to form the hydrochloride salt.

Procedure

- Acylation :

- React 2-aminothiophene-3-carbonitrile with acid chlorides (e.g., 2-(thiophen-2-yl)acetyl chloride) in THF.

- Salt Formation :

Limitations :

Purification Techniques

Crude products are purified via:

- Filtration : Remove sulfur residues and byproducts.

- Recrystallization : Use EtOH-acetone or acetonitrile to isolate pure salts.

- Oxalic Acid Precipitation :

Industrial and Large-Scale Production

To optimize cost and yield:

- Avoid Intermediate Isolation : Perform hydrolysis and decarboxylation in a single pot.

- Solvent Selection : Use ethanol or ionic liquids to minimize waste.

- Catalyst Reuse : PANF or AgroGel® Wang resin for recyclable catalysis.

Comparative Analysis of Methods

| Method | Reagents/Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Gewald Reaction | S₈, α-methylene ketone, NaOH, EtOH | 58–91 | High purity, scalable | Sulfur handling, long reaction time |

| Hydrolysis-Decarboxylation | NaOH, HCl, ester intermediates | >70 | No intermediate isolation | Requires ester precursors |

| PANF Catalysis | PANF, reflux, ethanol | 89–91 | Reusable catalyst, fast reaction | Limited to specific substrates |

| Acylation | Acid chlorides, THF, HCl | 58 | Post-synthetic modification | Lower yields, multi-step process |

Scientific Research Applications

Organic Synthesis

3-Aminothiophene-2-carbonitrile hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules through various chemical reactions, including:

- Oxidation : This compound can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.

- Reduction : It can be reduced to form amines or thiols using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution Reactions : The compound can participate in substitution reactions, where functional groups on the thiophene ring are replaced by other groups, enabling the synthesis of diverse thiophene derivatives.

The compound has been investigated for its potential biological activities, particularly in:

- Anticancer Research : Studies indicate that thiophene derivatives can interfere with cancer cell proliferation and induce apoptosis. For instance, research has shown that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The compound has demonstrated activity against a range of microorganisms, potentially disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anti-inflammatory Effects : Some studies suggest that it may modulate inflammatory responses, making it a candidate for further exploration in treating inflammatory diseases.

Pharmaceutical Development

Due to its unique chemical structure, this compound is being explored as a potential drug candidate. Its derivatives have been evaluated for their efficacy and safety profiles in preclinical studies, showing promise in various therapeutic areas.

Industrial Applications

The compound is also utilized in the production of:

- Agrochemicals : It serves as an intermediate in the synthesis of pesticides and herbicides, contributing to agricultural productivity.

- Fine Chemicals : Its versatility allows for applications in creating specialty chemicals used in various industrial processes.

Case Studies

-

Anticancer Activity Study :

A study published in a peer-reviewed journal evaluated the cytotoxic effects of various thiophene derivatives, including this compound, against breast cancer cell lines. The results indicated that this compound significantly inhibited cell growth and induced apoptosis at specific concentrations. -

Antimicrobial Efficacy Study :

In another research project, the antimicrobial properties of this compound were tested against several bacterial strains. The findings revealed that it exhibited notable inhibitory effects on Gram-positive bacteria, suggesting potential for development into an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-aminothiophene-2-carbonitrile hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

- 2-Aminothiophene-3-carbonitrile

- 3-Aminothiophene-2-carboxamide

- 2-Thiophenemethylamine

Comparison: 3-Aminothiophene-2-carbonitrile hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications.

Biological Activity

Overview

3-Aminothiophene-2-carbonitrile hydrochloride is a thiophene derivative with the molecular formula CHClNS. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of thiophene derivatives, including this compound, is often attributed to their ability to inhibit specific biochemical pathways. These compounds have been shown to exhibit:

- Anticancer Properties : Thiophene derivatives can interfere with cell proliferation and induce apoptosis in cancer cells.

- Antimicrobial Activity : They may disrupt bacterial cell membranes or inhibit essential metabolic pathways in microorganisms.

- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses.

Anticancer Activity

A study highlighted the design and synthesis of various thiophene derivatives, demonstrating significant antiproliferative effects against several cancer cell lines, including murine leukemia (L1210) and human cervix carcinoma (HeLa) cells. For instance, specific derivatives showed IC values indicating potent activity:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 2a | FM3A | 1.9 ± 0.02 |

| 2b | FM3A | 3.1 ± 0.2 |

| 2c | FM3A | 0.74 ± 0.06 |

These results suggest that modifications to the thiophene structure can enhance anticancer activity, with certain derivatives outperforming reference compounds in specific assays .

Antimicrobial Activity

Research has also explored the antimicrobial properties of thiophene derivatives. A comprehensive evaluation indicated that compounds similar to this compound exhibited significant antibacterial effects against various strains, including those resistant to conventional antibiotics. The mode of action typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Case Studies

Several case studies have been conducted to evaluate the biological activity of thiophene derivatives:

- Antitumor Activity : A series of 3-amino thiophene derivatives were synthesized and tested for their antiproliferative effects on cancer cell lines. The results indicated that certain substitutions on the thiophene ring significantly enhanced their cytotoxicity against tumor cells .

- Antiviral Activity : Some derivatives were assessed for their ability to inhibit viral replication, particularly against influenza viruses. Compounds demonstrated IC values in the micromolar range, indicating potential as antiviral agents .

Q & A

Q. What are the recommended synthetic routes for 3-aminothiophene-2-carbonitrile hydrochloride, and how are intermediates characterized?

A common approach involves cyclocondensation of ketones or nitriles with cyanothioacetamide derivatives under acidic conditions. For example, intermediates like 2-amino-3-acyl-tetrahydrobenzothiophenes can be synthesized via reactions with succinic anhydride in dry CH₂Cl₂ under nitrogen, followed by purification via reverse-phase HPLC (MeCN:H₂O gradient) . Characterization typically employs:

- 1H/13C NMR : To confirm substituent positions and carbon environments.

- IR spectroscopy : Identifies functional groups (e.g., C≡N at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹).

- LC-MS/HRMS : Validates molecular weight and purity.

Q. How is the purity of this compound validated in academic settings?

Purity assessment often uses HPLC with a C18 column (e.g., 150 mm × 4.6 mm, 5 µm), mobile phase gradients (e.g., methanol:phosphate buffer), and UV detection at 207–220 nm. Calibration curves (1–10 µg/mL range) with >0.999 correlation coefficients ensure linearity, while recovery studies (98–101% with RSD <1.5%) confirm accuracy .

Q. What are the stability and solubility profiles of this compound under laboratory conditions?

- Stability : Store at 4°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles, as degradation products may form .

- Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) but poorly in water. Pre-formulation studies using surfactants or co-solvents (e.g., PEG-400) may enhance aqueous solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR/IR data may arise from tautomerism or residual solvents. Strategies include:

- Variable-temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomerism).

- DSC analysis : Detects polymorphic transitions (e.g., melting points with decomposition at 183–184°C) .

- X-ray crystallography : Provides definitive structural confirmation if crystals are obtainable .

Q. What experimental design principles optimize the yield of 3-aminothiophene derivatives?

Factorial design (e.g., 3² full factorial) can optimize reaction parameters:

Q. How do researchers analyze mechanistic pathways in biological activity studies?

For antimicrobial or enzyme-inhibition studies:

- Dose-response assays : Determine IC₅₀ values (e.g., 17 nM for RORγt inhibition) using splenocyte cultures or enzyme-linked assays .

- Molecular docking : Predict binding interactions with targets (e.g., hydrophobic pockets in RORγt).

- Metabolite profiling : LC-MS/MS identifies active metabolites and degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.